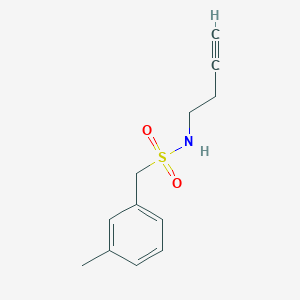

N-(but-3-yn-1-yl)-1-(m-tolyl)methanesulfonamide

CAS No.: 1351645-65-2

Cat. No.: VC6362145

Molecular Formula: C12H15NO2S

Molecular Weight: 237.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351645-65-2 |

|---|---|

| Molecular Formula | C12H15NO2S |

| Molecular Weight | 237.32 |

| IUPAC Name | N-but-3-ynyl-1-(3-methylphenyl)methanesulfonamide |

| Standard InChI | InChI=1S/C12H15NO2S/c1-3-4-8-13-16(14,15)10-12-7-5-6-11(2)9-12/h1,5-7,9,13H,4,8,10H2,2H3 |

| Standard InChI Key | MGAOTTMLIGIANF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)CS(=O)(=O)NCCC#C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(But-3-yn-1-yl)-1-(m-tolyl)methanesulfonamide features a sulfonamide group () bonded to a meta-tolyl (3-methylphenyl) moiety and a but-3-yn-1-yl chain. The alkyne group () at the terminal position of the butynyl substituent introduces sp-hybridized carbon atoms, conferring linear geometry and high reactivity for click chemistry or cycloaddition reactions. The IUPAC name, N-but-3-ynyl-1-(3-methylphenyl)methanesulfonamide, reflects this substitution pattern.

Key Structural Features:

-

Sulfonamide core: Imparts hydrogen-bonding capacity and polarity.

-

Meta-tolyl group: Enhances lipophilicity and influences pharmacokinetic properties.

-

Alkyne side chain: Enables bioorthogonal reactions for targeted drug delivery or probe development.

Spectroscopic and Computational Data

The compound’s Standard InChI key (MGAOTTMLIGIANF-UHFFFAOYSA-N) and SMILES notation (CC1=CC(=CC=C1)CS(=O)(=O)NCCC#C) provide unambiguous identifiers for computational modeling. Density functional theory (DFT) simulations predict a planar sulfonamide group with dihedral angles influenced by steric interactions between the tolyl and alkyne substituents. Nuclear magnetic resonance (NMR) data for analogous sulfonamides suggest characteristic chemical shifts:

-

Aromatic protons: δ 7.0–7.3 ppm (meta-substituted phenyl).

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.32 g/mol |

| XLogP3 | ~2.1 (estimated) |

| Hydrogen Bond Donors | 1 (sulfonamide NH) |

| Hydrogen Bond Acceptors | 3 (sulfonyl O, NH) |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 64.6 Ų |

Solubility data remain unreported, but the compound’s moderate lipophilicity (XLogP3 ~2.1) suggests preferential solubility in organic solvents like acetonitrile or dimethyl sulfoxide (DMSO).

Synthesis and Reaction Pathways

Conventional Synthesis

The synthesis of N-(but-3-yn-1-yl)-1-(m-tolyl)methanesulfonamide typically follows sulfonamide formation protocols:

-

Sulfonylation: React m-tolylmethanesulfonyl chloride with but-3-yn-1-amine in the presence of a base (e.g., triethylamine or pyridine).

-

Work-up: Purify via column chromatography (petroleum ether/ethyl acetate eluent).

Reaction Scheme:

Optimized Conditions for Analog Synthesis :

| Parameter | Value |

|---|---|

| Catalyst | Ni(COD) (10 mol%) |

| Ligand | PCy (20 mol%) |

| Solvent | Anhydrous acetonitrile |

| Temperature | 100°C |

| Yield | 45–78% |

Research Gaps and Future Directions

Unexplored Biological Activities

No peer-reviewed studies have evaluated the antibacterial, antiviral, or anticancer efficacy of this specific compound. Priority areas include:

-

Enzyme inhibition assays: Screen against carbonic anhydrase isoforms or dihydropteroate synthetase.

-

Cytotoxicity profiling: Test in NCI-60 cancer cell lines.

-

In vivo pharmacokinetics: Assess oral bioavailability and tissue distribution.

Synthetic Chemistry Opportunities

-

Catalyst optimization: Explore earth-abundant metal catalysts (e.g., Fe, Co) to improve sustainability.

-

Flow chemistry: Develop continuous synthesis protocols to enhance yield and purity.

-

Derivatization libraries: Synthesize analogs with varied aryl/alkyne substituents for structure-activity relationship (SAR) studies.

Computational Modeling

Machine learning models could predict target engagement or off-target effects. Molecular docking studies with tubulin (PDB: 1SA0) or carbonic anhydrase IX (PDB: 3IAI) may identify binding poses for experimental validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume